methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate
Overview
Description
Methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate is a complex organic compound with a molecular structure that includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the presence of specific reagents and catalysts .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the products formed .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[4-[(3R)-1,1-dioxothiolan-3-yl]sulfamoyl]phenyl]carbamate: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate:
Uniqueness
Methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-20-12(15)13-9-2-4-11(5-3-9)22(18,19)14-10-6-7-21(16,17)8-10/h2-5,10,14H,6-8H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEWHOWYBMKGEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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